2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one
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Overview
Description
2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6,8-DIMETHYL-4H-CHROMEN-4-ONE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a chromenone structure
Preparation Methods
The synthesis of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6,8-DIMETHYL-4H-CHROMEN-4-ONE can be achieved through various synthetic routes. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from ethyl acetoacetate, an aldehyde, and urea.
Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
One-pot multicomponent reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form a product
Chemical Reactions Analysis
2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6,8-DIMETHYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6,8-DIMETHYL-4H-CHROMEN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anti-tubercular and anti-cancer properties.
Biochemistry: The compound is used in studying enzyme inhibition and protein-ligand interactions.
Material Science: It is used in the development of new materials with unique properties, such as fluorescence and electroluminescence
Mechanism of Action
The mechanism of action of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6,8-DIMETHYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase. These interactions disrupt essential biological processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6,8-DIMETHYL-4H-CHROMEN-4-ONE include other benzothiazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. Examples include:
- 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol
- 3-(1,3-Benzothiazol-2-yl)-2-phenylbenzothiazole
- N’-(1,3-Benzothiazol-2-yl)benzohydrazide .
These compounds highlight the versatility and potential of benzothiazole derivatives in various scientific fields.
Properties
Molecular Formula |
C24H22N2O3S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-6,8-dimethylchromen-4-one |
InChI |
InChI=1S/C24H22N2O3S/c1-14-11-15(2)22-17(12-14)19(27)13-20(29-22)24(28)26-9-7-16(8-10-26)23-25-18-5-3-4-6-21(18)30-23/h3-6,11-13,16H,7-10H2,1-2H3 |
InChI Key |
QGHSOCSUFUEVGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4)C |
Origin of Product |
United States |
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